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molecular formula C29H18O3 B8530737 Bis[4-(3-ethynylphenoxy)phenyl]methanone CAS No. 82200-47-3

Bis[4-(3-ethynylphenoxy)phenyl]methanone

Cat. No. B8530737
M. Wt: 414.4 g/mol
InChI Key: GYCDRPYKNHPDFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05864050

Procedure details

In 20 ml of triethylamine, dissolved are 1.4 g (2.7 mmol) of 4,4'-bis(3-bromophenoxy)benzophenone and 0.67 g (8 mmol) of 2-methyl-3 -butyne-2-ol. Through this reaction mixture, N2 gas was allowed to flow for 20 min. To the resultant, 0.02 g of triphenylphosphine, 0.005 g of a palladium catalyst, i.e. (Ph3P)2PdCl2, and 0.005 g of copper iodide were added and reacted at 80° C. for 20 hours. The reaction mixture was then washed with water and subjected to extraction with methylenechloride. A intermediate reaction product was obtained by removal of the methylenechloride. To this intermediate reaction product, 20 ml of toluene, 10 ml of methanol, and 0.8 g of NaOH were added, and subsequently, the methanol and a portion of the toluene were distilled off at a temperature of 100° C. The resultant was then washed with water and subjected to extraction with methylenechloride. Finally, the extracting solvent was removed to obtain 1.3 g of 4,4'-bis(3-ethynylphenoxy) benzophenone. The yield was approximately 94%. The following is the reaction formula of this synthesis. ##STR8##
Name
4,4'-bis(3-bromophenoxy)benzophenone
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0.67 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
reactant
Reaction Step Six
Quantity
0.005 g
Type
catalyst
Reaction Step Seven
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Quantity
0.005 g
Type
catalyst
Reaction Step Seven
Quantity
0.02 g
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:28]=[CH:29][CH:30]=1)[O:5][C:6]1[CH:27]=[CH:26][C:9]([C:10]([C:12]2[CH:17]=[CH:16][C:15]([O:18][C:19]3[CH:24]=[CH:23][CH:22]=[C:21](Br)[CH:20]=3)=[CH:14][CH:13]=2)=[O:11])=[CH:8][CH:7]=1.[CH3:31][C:32](O)(C#C)C.N#N.[OH-].[Na+].[CH2:41](N(CC)CC)[CH3:42]>[Pd].Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu](I)I.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CO.C1(C)C=CC=CC=1.C(Cl)Cl>[C:31]([C:2]1[CH:3]=[C:4]([CH:28]=[CH:29][CH:30]=1)[O:5][C:6]1[CH:7]=[CH:8][C:9]([C:10]([C:12]2[CH:13]=[CH:14][C:15]([O:18][C:19]3[CH:24]=[CH:23][CH:22]=[C:21]([C:41]#[CH:42])[CH:20]=3)=[CH:16][CH:17]=2)=[O:11])=[CH:26][CH:27]=1)#[CH:32] |f:3.4,^1:51,70|

Inputs

Step One
Name
4,4'-bis(3-bromophenoxy)benzophenone
Quantity
1.4 g
Type
reactant
Smiles
BrC=1C=C(OC2=CC=C(C(=O)C3=CC=C(C=C3)OC3=CC(=CC=C3)Br)C=C2)C=CC1
Step Two
Name
Quantity
0.8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0.67 g
Type
reactant
Smiles
CC(C)(C#C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Six
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Seven
Name
Quantity
0.005 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
Quantity
0.005 g
Type
catalyst
Smiles
[Cu](I)I
Name
Quantity
0.02 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at 80° C. for 20 hours
Duration
20 h
WASH
Type
WASH
Details
The reaction mixture was then washed with water
EXTRACTION
Type
EXTRACTION
Details
subjected to extraction with methylenechloride
CUSTOM
Type
CUSTOM
Details
A intermediate reaction product
ADDITION
Type
ADDITION
Details
were added
DISTILLATION
Type
DISTILLATION
Details
subsequently, the methanol and a portion of the toluene were distilled off at a temperature of 100° C
WASH
Type
WASH
Details
The resultant was then washed with water
EXTRACTION
Type
EXTRACTION
Details
subjected to extraction with methylenechloride
CUSTOM
Type
CUSTOM
Details
Finally, the extracting solvent was removed

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(#C)C=1C=C(OC2=CC=C(C(=O)C3=CC=C(C=C3)OC3=CC(=CC=C3)C#C)C=C2)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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